Ethyl methyl (fluoromethyl)phosphonate
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Overview
Description
Ethyl methyl (fluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of ethyl, methyl, and fluoromethyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl (fluoromethyl)phosphonate typically involves the reaction of ethyl phosphonic acid with methyl fluoromethyl ether under controlled conditions. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow reactor system to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl (fluoromethyl)phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; mild to moderate temperatures.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Amino or thiol-substituted phosphonates.
Scientific Research Applications
Ethyl methyl (fluoromethyl)phosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl methyl (fluoromethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function . Additionally, its fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Methylphosphonic acid: Lacks the ethyl and fluoromethyl groups, resulting in different chemical properties and reactivity.
Ethylphosphonic acid: Similar to ethyl methyl (fluoromethyl)phosphonate but without the fluoromethyl group, leading to variations in its applications and biological activity.
Fluoromethylphosphonic acid: Contains the fluoromethyl group but lacks the ethyl and methyl groups, affecting its overall chemical behavior.
Uniqueness: this compound is unique due to the presence of all three functional groups (ethyl, methyl, and fluoromethyl), which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and enhances its potential as a valuable research tool and industrial chemical .
Properties
CAS No. |
89982-16-1 |
---|---|
Molecular Formula |
C4H10FO3P |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
1-[fluoromethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10FO3P/c1-3-8-9(6,4-5)7-2/h3-4H2,1-2H3 |
InChI Key |
LREAOBBAKYPECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CF)OC |
Origin of Product |
United States |
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